3-Bromo-5-chloro-4-ethoxybenzaldehyde
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Overview
Description
3-Bromo-5-chloro-4-ethoxybenzaldehyde: is a benzaldehyde derivative with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core. It is widely used in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde typically involves the bromination and chlorination of 4-ethoxybenzaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidation products.
Reduction: The aldehyde group can be reduced to form alcohols or other reduction products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced products.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It is also used in the development of new biochemical assays and analytical methods .
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals, particularly those targeting specific biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. It is also used as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of target molecules, leading to changes in their biological activity. The bromine and chlorine atoms play a crucial role in the compound’s reactivity and selectivity .
Comparison with Similar Compounds
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
3-Bromo-5-chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its hydroxy and methoxy analogs. This difference in functional groups can lead to variations in reactivity, solubility, and other chemical behaviors .
Properties
IUPAC Name |
3-bromo-5-chloro-4-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBQEWANMSSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397561 |
Source
|
Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-58-9 |
Source
|
Record name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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